![molecular formula C12H26O2Si B14242334 2-Hexanone, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 212557-26-1](/img/structure/B14242334.png)
2-Hexanone, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexanone, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is a chemical compound with the molecular formula C12H26O2Si and a molecular weight of 230.4191 . This compound is characterized by the presence of a hexanone backbone with a silyl ether group attached to the fifth carbon atom. It is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexanone, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- typically involves the reaction of 2-hexanone with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hexanone, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require acidic or basic catalysts to facilitate the replacement of the silyl ether group.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various functionalized derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-Hexanone, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is used in a variety of scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the protection of hydroxyl groups.
Biology: In the study of enzyme-catalyzed reactions involving silyl ethers.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Hexanone, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- involves the interaction of the silyl ether group with various molecular targets. The silyl ether group can protect hydroxyl groups from unwanted reactions, allowing for selective transformations in complex molecules. The compound can also participate in catalytic cycles, facilitating the formation of desired products through intermediate species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hexanone, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5-dimethyl-: Similar structure but with additional methyl groups on the hexanone backbone.
2-Hexanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-: Contains a diphenylsilyl group instead of a dimethylsilyl group.
Uniqueness
2-Hexanone, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is unique due to its specific silyl ether group and its position on the hexanone backbone. This structural feature provides distinct reactivity and selectivity in chemical reactions, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
212557-26-1 |
|---|---|
Molekularformel |
C12H26O2Si |
Molekulargewicht |
230.42 g/mol |
IUPAC-Name |
5-[tert-butyl(dimethyl)silyl]oxyhexan-2-one |
InChI |
InChI=1S/C12H26O2Si/c1-10(13)8-9-11(2)14-15(6,7)12(3,4)5/h11H,8-9H2,1-7H3 |
InChI-Schlüssel |
IQIXBNLZHVOJBG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC(=O)C)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


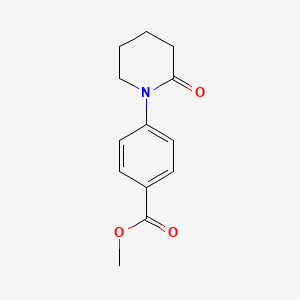
![2-[1-(4-Nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B14242260.png)
![10-Propyl-5,6,7,8-tetrahydro-4H-cyclonona[c]furan](/img/structure/B14242264.png)
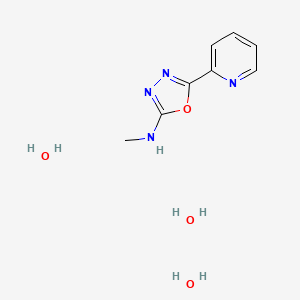
![2-[[[(1R)-1-phenylethyl]amino]methyl]cyclohexan-1-one;hydrochloride](/img/structure/B14242288.png)
![1,1'-[Octane-1,8-diylbis(oxy)]bis(4-ethenyl-2,6-dimethoxybenzene)](/img/structure/B14242292.png)
![(2S)-5-Ethoxy-5-oxo-2-[(triphenylmethyl)amino]pentanoate](/img/structure/B14242298.png)
![N-Benzyl-N'-[(2-nitrophenyl)methyl]urea](/img/structure/B14242306.png)

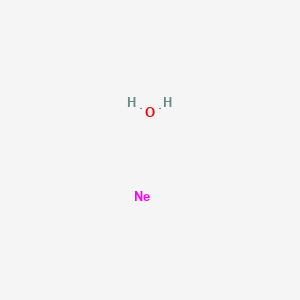
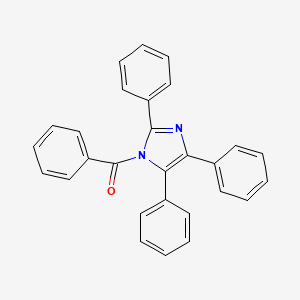
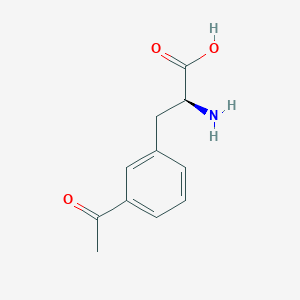
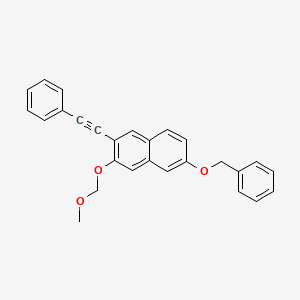
![3-Pyridinecarbonitrile, 4-methyl-2,6-bis[(4-octylphenyl)amino]-](/img/structure/B14242339.png)
